molecular formula C21H26O6 B1253139 4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol

4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol

Cat. No. B1253139
M. Wt: 374.4 g/mol
InChI Key: KBIHHHDCLJQNHG-DGWQTREISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol is a natural product found in Myristica fragrans with data available.

Scientific Research Applications

Asymmetric Synthesis and Chiral Auxiliaries

This compound has been explored for its potential in asymmetric synthesis. Specifically, its variant (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been utilized as a chiral auxiliary in the synthesis of α-hydroxy esters through bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).

Stereochemistry and Isomerization Studies

The compound's derivatives have been significant in studies related to stereochemistry. Research has focused on the stereoselective isomerization of related compounds, providing insights into the temperature-dependent diastereoselective formation of isochromanes, a chemical process of interest in the field of organic chemistry (Giles, Rickards, & Senanayake, 1997).

Crystal Structure Analysis

Another key area of research involves the synthesis and crystal structure analysis of related compounds. This includes the investigation of molecular configurations, particularly focusing on the dioxolane ring and its associated aromatic rings, providing valuable information for the understanding of molecular structures (Li, Wang, & Chen, 2001).

Synthesis of Related Compounds

The compound has also been instrumental in the synthesis of related lignin compounds, which are important in the study of natural polymers and organic chemistry. For instance, 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol, a related compound, has been synthesized from eugenol, demonstrating its significance in organic synthesis (Pepper, Sundaram, & Dyson, 1971).

properties

Product Name

4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C21H26O6/c1-11-12(2)21(14-9-17(25-4)19(23)18(10-14)26-5)27-20(11)13-6-7-15(22)16(8-13)24-3/h6-12,20-23H,1-5H3/t11-,12+,20-,21+/m1/s1

InChI Key

KBIHHHDCLJQNHG-DGWQTREISA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol
Reactant of Route 2
Reactant of Route 2
4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol
Reactant of Route 3
4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol
Reactant of Route 4
4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol
Reactant of Route 5
4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol
Reactant of Route 6
4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol

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